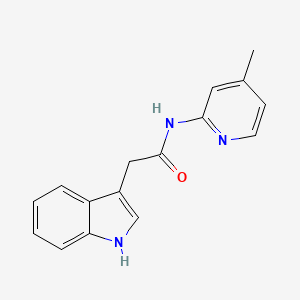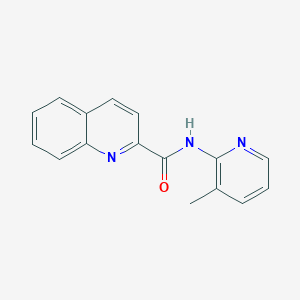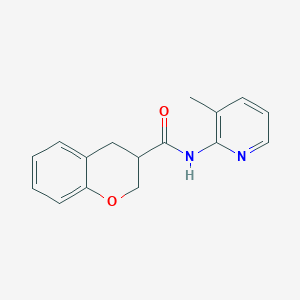![molecular formula C14H18N2O2 B7465396 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It is commonly known as MPMD or Ro 20-1724. This compound has been extensively studied for its potential applications in the field of scientific research, particularly in the study of cyclic nucleotide phosphodiesterases (PDEs).
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves the inhibition of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione, which leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione are diverse and depend on the specific PDE isoform that is inhibited. Some of the effects that have been observed include vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and modulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in lab experiments is its potent and selective inhibition of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. This makes it a valuable tool for studying the role of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. One potential direction is the development of new analogs with improved selectivity and potency for specific PDE isoforms. Another direction is the investigation of the role of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in various disease states, such as cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione as a therapeutic agent for these conditions could also be explored.
Métodos De Síntesis
The synthesis of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(4-methylphenyl)-5-propan-2-ylimidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has been extensively studied for its potential applications in the field of scientific research. It is a potent and selective inhibitor of cyclic nucleotide phosphodiesterases (3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione), which are enzymes that play a key role in the regulation of intracellular levels of cyclic nucleotides such as cAMP and cGMP.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-13(17)16(14(18)15-12)8-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTUTSLFWASAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)



![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)